(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one
Description
(S)-5-((tert-Butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group at the 5-position of the pyrrolidin-2-one ring. The TBDPS group serves as a sterically bulky protecting group for hydroxyl functionalities, commonly employed in organic synthesis to enhance stability under acidic or basic conditions. This compound is synthesized via silylation reactions, such as the GP3 protocol, which involves reacting the corresponding alcohol precursor with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like pyridine and a catalyst (e.g., DMAP) . The product is typically isolated as a colorless oil or low-melting solid, with yields exceeding 80% under optimized conditions . Its stereochemical integrity (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, such as in the preparation of protease inhibitors or nucleoside analogs .
Properties
IUPAC Name |
(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the tert-Butyldiphenylsilyloxy Group: The tert-butyldiphenylsilyloxy group can be introduced through a silylation reaction, where a suitable silylating agent such as tert-butyldiphenylsilyl chloride is used in the presence of a base like imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to a pyrrolidine ring.
Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidin-2-one derivatives.
Scientific Research Applications
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its chiral nature, the compound is of interest in the design and synthesis of chiral drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidin-2-one derivatives, including their potential as enzyme inhibitors or receptor modulators.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Silyl-Protected Pyrrolidinones: TBDPS vs. TBDMS Analogs
The tert-butyldimethylsilyl (TBDMS) analog, (S)-5-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-2-one, differs in the silyl group substitution (dimethyl vs. diphenyl). Key distinctions include:
- Steric Bulk : TBDPS (diphenyl) provides greater steric hindrance, reducing susceptibility to premature deprotection under mildly acidic conditions compared to TBDMS (dimethyl) .
- Lipophilicity: The diphenyl substituents increase lipophilicity (logP ~5.2 for TBDPS vs. ~3.8 for TBDMS), influencing solubility in nonpolar solvents .
- Synthetic Utility : TBDMS is preferred for temporary protection in nucleoside chemistry (e.g., thymidine derivatives in ), while TBDPS is favored in multi-step syntheses requiring prolonged stability, such as peptide coupling or glycosylation .
Table 1: Comparative Properties of Silyl-Protected Pyrrolidinones
| Compound | Silyl Group | Molecular Weight | Yield (%) | Physical State | Stability (pH 2–10) |
|---|---|---|---|---|---|
| (S)-5-(TBDPS-oxy-methyl)pyrrolidin-2-one | TBDPS | 467.7 | 85 | Colorless oil | High |
| (S)-5-(TBDMS-oxy-methyl)pyrrolidin-2-one | TBDMS | 285.5 | 85 | Colorless oil | Moderate |
| 4-(TBDMS-oxy)-1-tosylpyrrolidin-2-one | TBDMS | 365.5 | 77 | Solid (125°C) | Moderate |
Structural Analogs: Functional Group Variations
- Aminomethyl Derivatives: Compounds like (S)-5-(aminomethyl)pyrrolidin-2-one (CAS 145414-31-9) lack silyl protection, enabling direct functionalization for drug candidates (e.g., enzyme inhibitors). However, they exhibit reduced stability in aqueous media .
- Fluorinated Analogs: (5S,3S)-5-TBDMS-oxymethyl-3-(monofluoromethyl)pyrrolidin-2-one (CAS 832132-95-3) incorporates a fluoromethyl group, enhancing metabolic stability and bioavailability for CNS-targeting therapeutics .
- Biphenyl Derivatives : Sacubitril intermediate (S)-5-[(biphenyl-4-yl)methyl]pyrrolidin-2-one (CAS 1038924-61-6) replaces the silyl group with a biphenyl moiety, demonstrating the role of aromaticity in angiotensin receptor modulation .
Table 2: Pharmacological Relevance of Structural Analogs
| Compound | Key Feature | Application | Target/Mechanism |
|---|---|---|---|
| (S)-5-(TBDPS-oxy-methyl)pyrrolidin-2-one | TBDPS protection | Chiral intermediates | Protease inhibition |
| Sacubitril intermediate | Biphenyl substitution | Cardiovascular drugs (LCZ696) | Neprilysin inhibition |
| Fluorinated analog (CAS 832132-95-3) | Fluoromethyl group | Neuroprotective agents | Enzyme stabilization |
Reaction Efficiency and Scalability
The TBDPS variant requires longer reaction times for deprotection (e.g., 24 hours with TBAF in THF) compared to TBDMS (2–6 hours). However, its robustness in multi-step sequences justifies its use, as seen in , where a TBDPS-protected pyrrolidinone achieved full conversion in a methanol/acetonitrile system .
Biological Activity
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one, also known by its CAS number 132974-83-5, is a chiral pyrrolidinone compound with significant implications in medicinal chemistry and organic synthesis. Its structural features, including the pyrrolidinone core and the tert-butyldiphenylsilyl (TBDPS) protecting group, suggest a versatile role in various biological applications.
- Molecular Formula : C21H27NO2Si
- Molecular Weight : 353.535 g/mol
- IUPAC Name : (5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Biological Activity Overview
The biological activity of this compound has been explored primarily through its applications in asymmetric synthesis and as a chiral building block. The presence of the TBDPS group allows for selective reactions, enhancing its utility in creating biologically active compounds.
Potential Applications
- Medicinal Chemistry : The compound's chiral nature makes it a candidate for developing new pharmaceuticals, particularly in areas requiring specific stereochemistry for biological activity.
- Organic Synthesis : It serves as a precursor in synthesizing more complex molecules, including those with potential therapeutic effects.
Asymmetric Synthesis
A study highlighted the use of this compound in asymmetric intermolecular Stetter reactions. This reaction showcased the compound's ability to act as a chiral catalyst, leading to high enantioselectivity in product formation .
Chiral Scaffolds
The pyrrolidinone ring structure has been utilized to create a variety of biologically active derivatives. For instance, derivatives of this compound have been investigated for their interactions with various biological targets, demonstrating significant potential in drug development .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
